molecular formula C18H20ClNO5S B2544835 ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine CAS No. 875901-35-2

((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine

Cat. No.: B2544835
CAS No.: 875901-35-2
M. Wt: 397.87
InChI Key: NOOHVTMKDANSCX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine typically involves the reaction of leucine with 4-(2-chlorophenoxy)benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine
  • ((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine
  • ((4-(2-Chlorophenoxy)phenyl)sulfonyl)isoleucine

Comparison: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine is unique due to its specific leucine backbone, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the chlorophenoxy group enhances its reactivity and potential for diverse chemical modifications .

Properties

IUPAC Name

2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5S/c1-12(2)11-16(18(21)22)20-26(23,24)14-9-7-13(8-10-14)25-17-6-4-3-5-15(17)19/h3-10,12,16,20H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOHVTMKDANSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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